
ACY-738
概要
説明
“N-Hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide” is a chemical compound with the CAS Number: 1375465-91-0 . It has a molecular weight of 270.29 . The IUPAC name for this compound is N-hydroxy-2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .科学的研究の応用
筋萎縮性側索硬化症(ALS)の治療
ACY-738は、致死的な神経変性疾患であるALSの治療に使用されてきました {svg_1} {svg_2}. 研究では、野生型FUSを過剰発現するトランスジェニックマウスにthis compoundを慢性的に投与すると、運動機能の表現型が改善され、マウスの寿命が大幅に延びることがわかりました {svg_3}. This compoundは、グローバルなヒストンアセチル化と代謝遺伝子の発現を回復させ、それにより脊髄の代謝物のレベルを再確立しました {svg_4}.
代謝変化の回復
This compoundを使用したヒストン脱アセチル化酵素(HDAC)阻害は、ALSのFUSマウスモデルの脊髄における代謝変化を回復させることが示されています {svg_5}. これは、運動機能の表現型と生存に対する有益な効果を伴っていました {svg_6}.
脂質恒常性の調節
This compoundを使用したHDAC阻害は、グリセロリン脂質代謝を特異的に標的とし、コレステリルエステルの蓄積を減らすことで、脂質恒常性の欠陥を軽減することがわかった {svg_7}. これは、HDAC阻害が、ALSおよび他の神経変性疾患における脂質代謝欠陥を調節するための潜在的な新しい治療戦略であることを示唆しています {svg_8}.
疾患発症の遅延と疾患重症度の軽減
EAEマウスを分析した研究では、HDAC6阻害剤this compoundをわずか2日間投与しただけで、疾患発症が遅延し、疾患の重症度が軽減されたことが観察されました {svg_9}.
短期記憶の改善
同じ研究では、クロス迷路試験における短期記憶が、this compoundを投与されたEAEマウスで改善されたこともわかりました {svg_10}.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
作用機序
- By inhibiting HDAC6, ACY-738 increases acetylation of α-tubulin, a key protein involved in cellular processes .
- This compound treatment partially restores reduced levels of genes associated with fatty acid and cholesterol biosynthesis, β-oxidation, glycolysis, and lipid transport .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
ACY-738 selectively inhibits HDAC6, an enzyme that removes acetyl groups from histones and other proteins . The inhibition of HDAC6 by this compound results in increased acetylation of α-tubulin, a component of microtubules . This interaction between this compound and HDAC6 is crucial for the regulation of various biological processes, including gene expression, cell motility, and immune response .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In the context of neurodegenerative diseases, this compound has been reported to slow neuron degeneration by increasing acetylation of α-tubulin . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, this compound has been shown to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of HDAC6 . By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which can alter the function, stability, and half-life of individual proteins . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic treatment with this compound ameliorated the motor phenotype and substantially extended the life span of the mice . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been shown to vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, treatment with this compound (20 mg/kg) delayed disease onset, reduced disease severity, and increased short-term memory . The beneficial effects of this compound were only observed with lower amounts of disease-inducing reagents .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate histone acetylation. By inhibiting HDAC6, this compound can alter the acetylation status of histones and other proteins, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. This compound is known to cross the blood-brain barrier, which allows it to exert its effects in the central nervous system .
特性
IUPAC Name |
N-hydroxy-2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-12(18-20)10-8-15-13(16-9-10)17-14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9,20H,6-7H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWIMDSZVNYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ACY-738 selectively inhibits HDAC6 [, , , , ]. HDAC6 is a cytoplasmic enzyme responsible for deacetylating proteins like α-tubulin. This compound binds to the catalytic domain of HDAC6, preventing the removal of acetyl groups from lysine residues on its substrates.
A: Inhibition of HDAC6 by this compound leads to increased acetylation of α-tubulin, promoting microtubule stability [, ]. This, in turn, impacts various cellular processes, including intracellular transport, cell migration, and immune signaling [, , , , , ].
A: Research suggests this compound enhances proteasome activity by disrupting the interaction between HDAC6 and HR23B, a substrate-shuttling factor []. This leads to increased MHC class I antigen presentation, thereby promoting the cytotoxic activity of CD8+ T-cells against tumor cells [].
ANone: While this specific information is not provided in the provided abstracts, it can be readily found in chemical databases like PubChem and ChemSpider.
A: Studies in NZB/W F1 mice demonstrated dose-dependent effects of this compound on various SLE parameters. Two different doses were tested, with both showing efficacy in reducing disease markers, indicating a dose-response relationship [].
A: this compound has shown promising results in several preclinical models, including: * Multiple Sclerosis: EAE mice [] * Systemic Lupus Erythematosus: MRL/lpr and NZB/W F1 mice [, , , ] * Amyotrophic Lateral Sclerosis: mSOD1G93A and FUS mice [, ] * Krabbe Disease: Twitcher mice [] * Chronic Lymphocytic Leukemia: euTCL1 mice [, , ] * Glioblastoma: Patient-derived and mouse glioma cells [] * Social Stress: Chronic Social Defeat Stress (CSDS) model in mice []
A: * Multiple Sclerosis: Delayed disease onset, reduced disease severity, and improved short-term memory in EAE mice [] * Amyotrophic Lateral Sclerosis: Increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration, and ameliorated peripheral nerve axon degeneration in mSOD1G93A mice []. In FUS mice, it restored metabolic alterations in the spinal cord []. * Krabbe Disease: Corrected low acetylated tubulin levels, reversed myelinated axon loss, delayed axonal degeneration, and improved neuronal defects in Twitcher mice [].
A: While the provided information doesn't directly compare this compound with other HDAC inhibitors, it highlights its selectivity for HDAC6, which may contribute to a potentially improved safety profile compared to pan-HDAC inhibitors [, , , ]. Studies suggest that targeting specific HDAC isoforms like HDAC6 might offer therapeutic benefits with potentially fewer adverse effects [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)
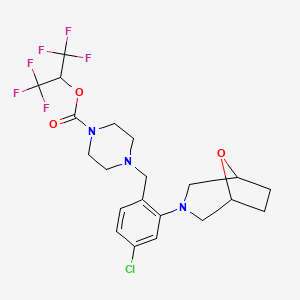


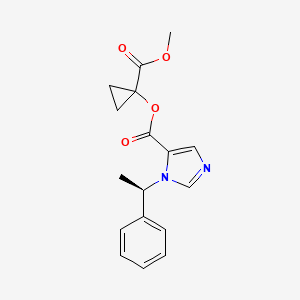
![2-(trans-4-(4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B605102.png)
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
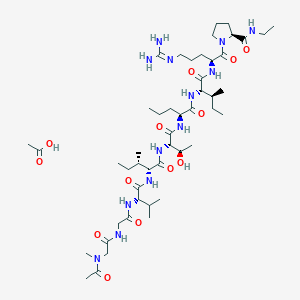
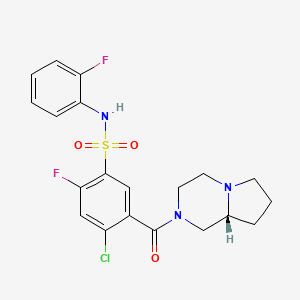
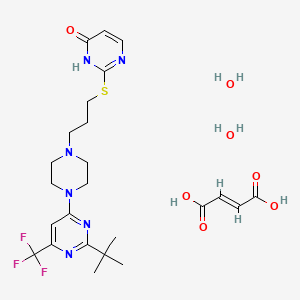

![4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol](/img/structure/B605114.png)
